

Application Notes and Protocols for 3-Hydrazinylpyridine Dihydrochloride in Drug Discovery

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Compound of Interest

Compound Name: 3-Hydrazinylpyridine
dihydrochloride

Cat. No.: B3021488

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of **3-Hydrazinylpyridine dihydrochloride** as a versatile building block and reactive fragment in modern drug discovery campaigns. This document outlines its chemical rationale, key applications, and detailed, field-proven protocols for its effective implementation.

Introduction: The Strategic Value of the Hydrazinopyridine Scaffold

3-Hydrazinylpyridine dihydrochloride is a bifunctional molecule that has garnered significant interest in medicinal chemistry. Its utility stems from the unique combination of a nucleophilic hydrazine moiety and a pyridine ring. The hydrazine group serves as a reactive handle for forming stable covalent bonds or for constructing complex heterocyclic systems, while the pyridine core is a well-established pharmacophore present in numerous approved drugs, offering favorable interactions with a multitude of biological targets.^[1] This duality makes it a powerful tool in both fragment-based drug discovery (FBDD) and the rational design of targeted covalent inhibitors (TCIs).^{[2][3]}

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **3-Hydrazinylpyridine dihydrochloride** is paramount for its effective use in drug discovery workflows. As a fragment, it adheres to the "Rule of Three," indicating favorable properties for screening libraries.^[4]

Property	Value	Source
Molecular Formula	C ₅ H ₉ Cl ₂ N ₃	^[5]
Molecular Weight	182.05 g/mol	^[5]
CAS Number	364727-74-2	^[5]
Appearance	Light yellow to yellow solid	^[6]
Hydrogen Bond Donors	3	^[7]
Hydrogen Bond Acceptors	3	^[7]
cLogP	< 3	
Storage	2-8°C	^[6]

Safety and Handling

3-Hydrazinylpyridine dihydrochloride is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.^[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Core Applications in Drug Discovery

The unique reactivity of the hydrazine group makes **3-Hydrazinylpyridine dihydrochloride** suitable for several advanced drug discovery applications.

Fragment-Based Drug Discovery (FBDD)

As a low molecular weight compound, **3-Hydrazinylpyridine dihydrochloride** is an excellent candidate for inclusion in fragment screening libraries.^{[1][8]} Its ability to form hydrazones with aldehydes and ketones allows for the probing of binding pockets containing these

functionalities. More critically, its potential to act as a covalent fragment offers a powerful method for identifying and validating binding sites.

Targeted Covalent Inhibitors (TCIs)

The hydrazine moiety can be exploited as a "warhead" to form covalent bonds with specific amino acid residues on a target protein.[9][10] This is particularly relevant for targeting enzymes with reactive residues in or near the active site, such as kinases with accessible cysteine residues.[11]

Synthetic Building Block

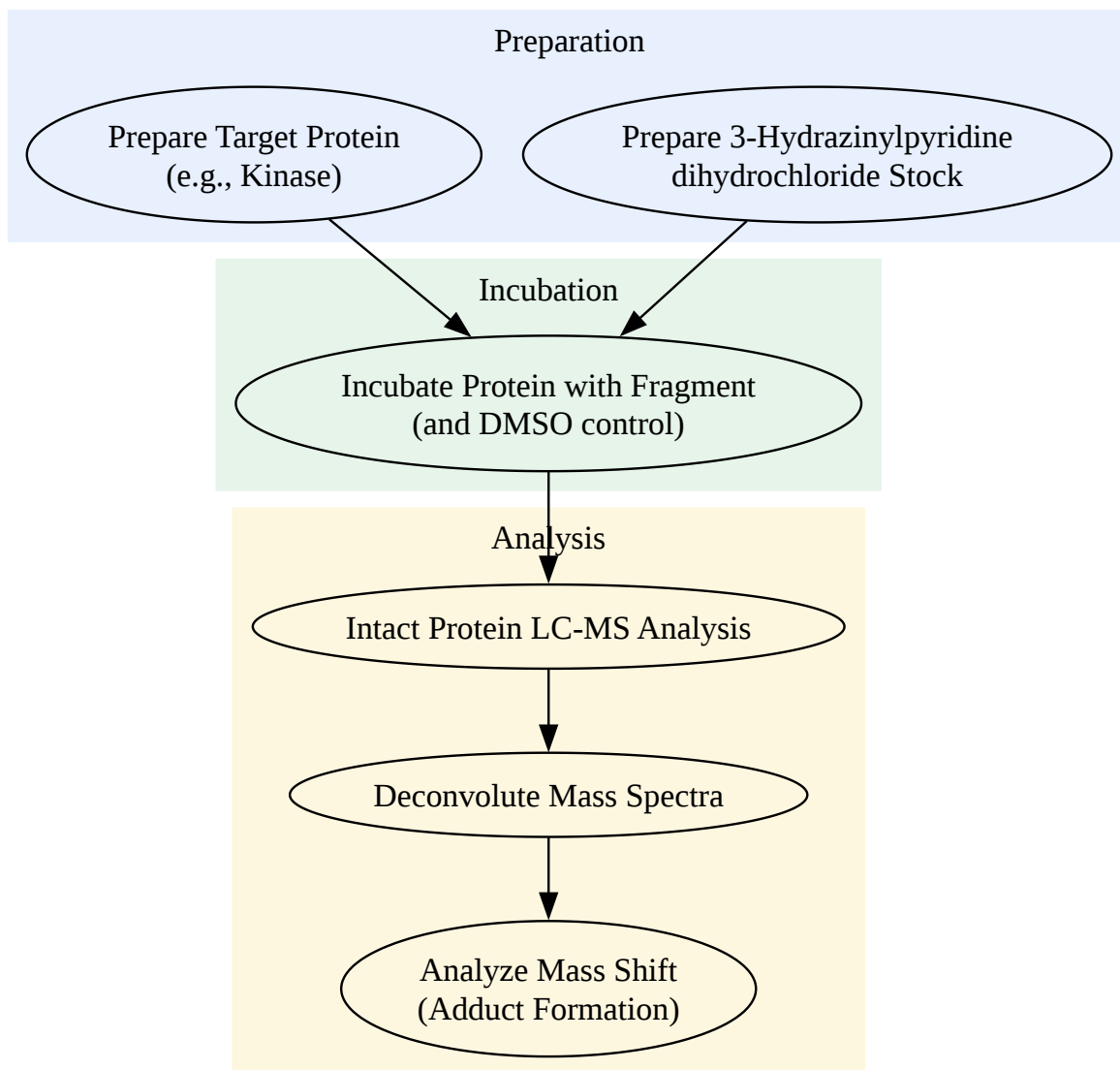
Beyond its direct use in screening, **3-Hydrazinylpyridine dihydrochloride** is a valuable intermediate in the synthesis of more complex bioactive molecules.[6] The hydrazine group can be readily transformed into various heterocyclic systems, such as pyrazoles and triazines, which are common scaffolds in medicinal chemistry.[12]

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust framework for utilizing **3-Hydrazinylpyridine dihydrochloride** in your research.

Protocol 1: Covalent Fragment Screening against a Cysteine-Containing Protein (e.g., Kinase) using Intact Protein Mass Spectrometry

This protocol outlines a high-throughput method to identify covalent binding of **3-Hydrazinylpyridine dihydrochloride** to a target protein.[13][14]



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Caption: General reaction scheme for the synthesis of a pyridyl-hydrazone.

Materials:

- **3-Hydrazinylpyridine dihydrochloride**
- An appropriate aldehyde-containing scaffold

- Ethanol
- Glacial acetic acid

Procedure:

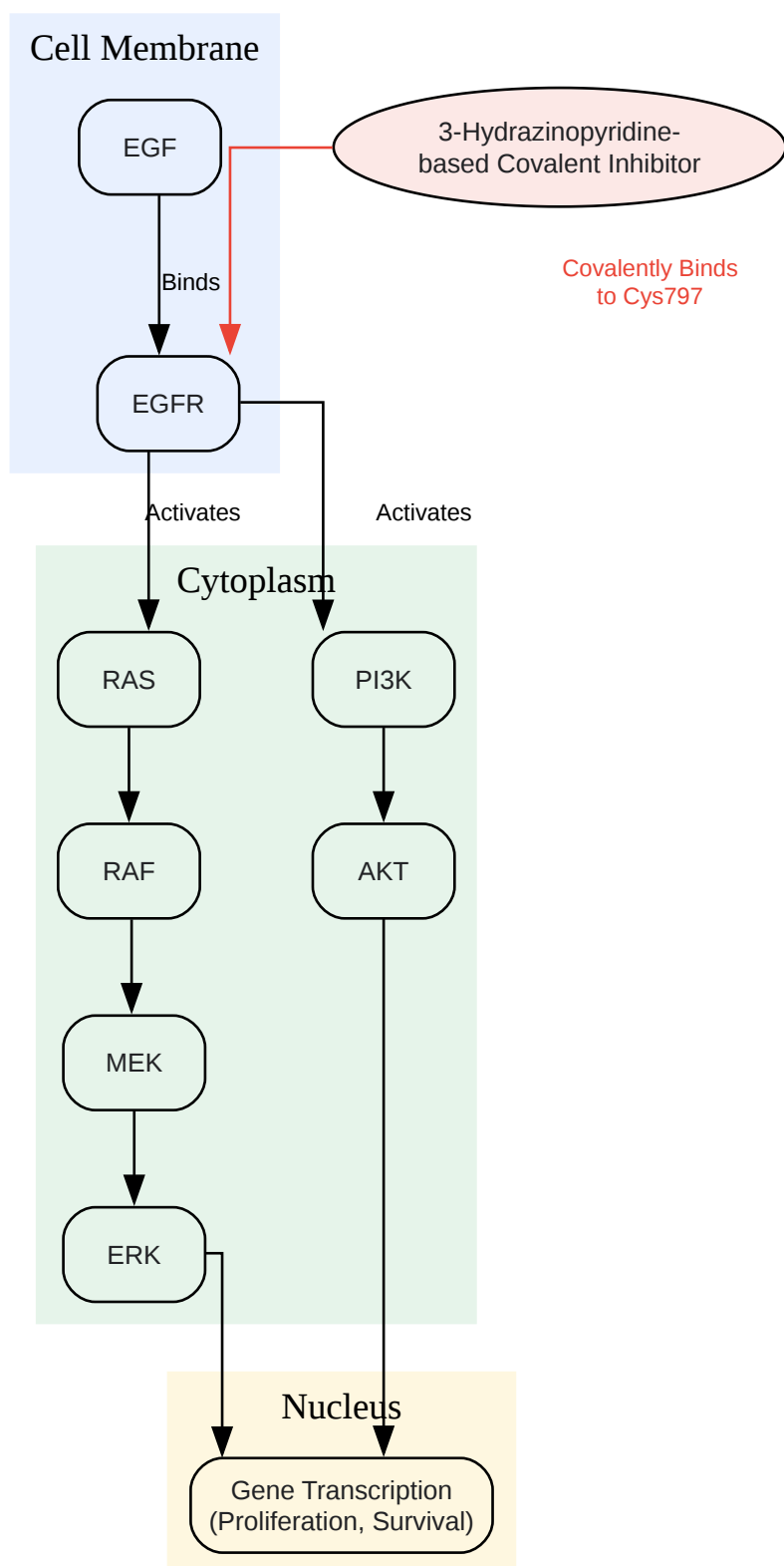
- Reaction Setup:
 - Dissolve 1 equivalent of the aldehyde-containing scaffold in ethanol in a round-bottom flask.
 - Add 1.1 equivalents of **3-Hydrazinylpyridine dihydrochloride** to the solution.
 - Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
- Reaction:
 - Stir the reaction mixture at room temperature or gently heat to 50-60°C for 2-4 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature.
 - If a precipitate forms, collect the solid by filtration.
 - If no precipitate forms, concentrate the reaction mixture under reduced pressure.
 - Purify the crude product by flash column chromatography or recrystallization to obtain the desired pyridyl-hydrazone.

Causality and Validation: The acidic catalyst is essential to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the hydrazine. The formation of the product should be confirmed by analytical techniques such as NMR and mass spectrometry to verify its structure and purity.

Application in Targeting Signaling Pathways: EGFR Inhibition

The pyridine-hydrazone scaffold has shown promise in the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers. C[8][15][16]ovalent inhibitors of EGFR typically target a cysteine residue (Cys797) in the active site.

[6][17]Simplified EGFR Signaling Pathway and Point of Inhibition



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Caption: Inhibition of the EGFR signaling pathway by a 3-Hydrazinylpyridine-based covalent inhibitor.

A hypothetical inhibitor derived from 3-Hydrazinylpyridine could be designed to bind to the ATP-binding pocket of EGFR. The hydrazine moiety, or a derivative thereof, could then form a covalent bond with Cys797, leading to irreversible inhibition of the kinase activity. This would block the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately inhibiting cancer cell proliferation and survival.

[11]### Conclusion

3-Hydrazinylpyridine dihydrochloride is a valuable and versatile tool in the drug discoverer's arsenal. Its favorable fragment-like properties, coupled with the reactive nature of the hydrazine group, enable its use in both covalent fragment screening and the rational design of targeted covalent inhibitors. The protocols and conceptual frameworks provided in these application notes offer a solid foundation for leveraging the potential of this compound to accelerate the discovery of novel therapeutics.

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